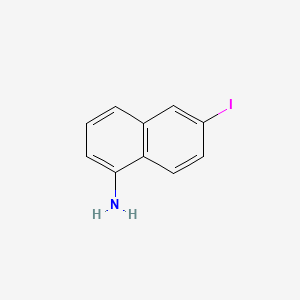

6-Iodonaphthalen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

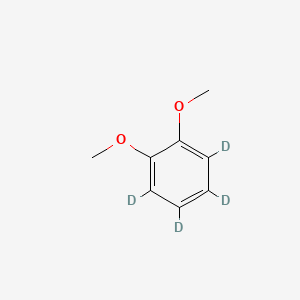

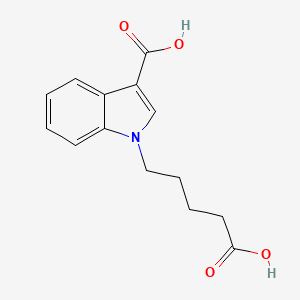

6-Iodonaphthalen-1-amine is a chemical compound with the molecular formula C10H8IN . It is used in laboratory settings and for the synthesis of various substances.

Synthesis Analysis

The synthesis of this compound could potentially involve the use of imine reductases, which are enzymes that catalyze the asymmetric reduction of various imines to the corresponding amine products . This process could involve the reductive amination of aldehydes and ketones with various amine nucleophiles .Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with alkyl halides in alkylation reactions . They can also participate in reactions catalyzed by imine reductases .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

6-Iodonaphthalen-1-amine, as an aromatic amine, is relevant in the context of advanced oxidation processes (AOPs) for degrading nitrogen-containing hazardous compounds. AOPs are effective in mineralizing nitrogen-containing compounds like aromatic amines, improving the overall treatment schemes for toxic and hazardous compounds in water. The study emphasizes the global concern for the occurrence of toxic amino-compounds and their degradation products in water, highlighting the importance of technologies that focus on the degradation of these compounds. Ozone, Fenton processes, and cavitation methods are notable AOPs in this context, showing promise in the degradation of amines and related compounds under optimized conditions (Bhat & Gogate, 2021).

CO2 Capture and Sequestration

This compound is significant in the study of CO2 capture by aqueous amines. Computational methods, including high-level quantum chemical methods, molecular dynamics, and hybrid quantum mechanics/molecular mechanics methods, are employed to study the reactions between CO2 and aqueous organic amines. This research is crucial for designing more efficient carbon capture agents with acceptable cost and toxicity, understanding the mechanisms of amine-CO2 reactions, and improving the performance of CO2 capture processes (Yang et al., 2017).

Aromatic Heterocycles in Medicinal Applications

Naphthalimide compounds, which are related to this compound, are important nitrogen-containing aromatic heterocycles with extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, exhibiting potential in various medicinal applications including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Naphthalimide derivatives are also investigated as artificial ion receptors, fluorescent probes, cell imaging agents, and diagnostic agents, highlighting their broad potential in medicinal chemistry (Gong et al., 2016).

Amine-functionalized Materials

Amine-functionalized metal–organic frameworks (MOFs), which could potentially involve this compound, are studied for their strong interaction with CO2 due to the basic amino functionalities. These materials are gaining attention for CO2 capture and show potential in catalysis. The amine-functionalized MOFs, including membranes, exhibit excellent CO2 separation performance, indicating their significance in addressing environmental concerns and applications in the field of catalysis (Lin et al., 2016).

Biomolecule Immobilization and Cell Colonization

Plasma surface treatments and plasma polymerization are used to create surfaces with reactive chemical groups, such as amine groups, for covalent immobilization of biomolecules and cell colonization. Aminated surfaces fabricated using various plasma vapors or mixtures are widely used in bio-interface applications. Understanding the aging and surface chemistry of these treated surfaces is crucial for their use in bio-interfacial applications, including cell colonization assays and protein immobilization (Siow et al., 2006).

Eigenschaften

IUPAC Name |

6-iodonaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQMXIBGRQGOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668503 |

Source

|

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133298-67-6 |

Source

|

| Record name | 6-Iodonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

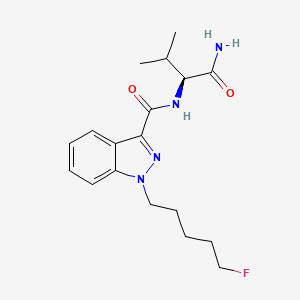

![5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B593008.png)

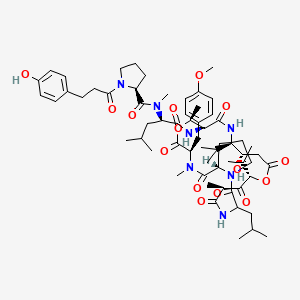

![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)